Tetradeca-11,13-dien-1-ol

Übersicht

Beschreibung

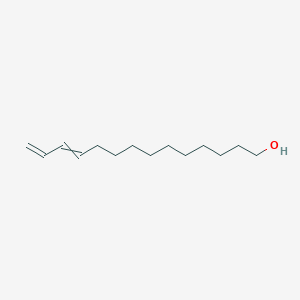

Tetradeca-11,13-dien-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It is characterized by the presence of two double bonds at the 11th and 13th positions and a hydroxyl group at the 1st position. This compound is known for its role in various chemical and biological processes, including its use as a pheromone in certain insect species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-11,13-dien-1-ol typically involves the use of starting materials such as acetic acid and other intermediates. One common synthetic route includes the reaction of acetic acid with specific alkenes under controlled conditions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as distillation and purification to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tetradeca-11,13-dien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bonds in the compound can be reduced to single bonds using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium or platinum catalysts.

Substitution: Halogenating agents, acids, or bases.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated compounds or ethers.

Wissenschaftliche Forschungsanwendungen

Tetradeca-11,13-dien-1-ol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including its role in modulating biological pathways.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Tetradeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a behavioral response. The compound’s double bonds and hydroxyl group play a crucial role in its binding affinity and specificity . In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Tetradeca-9,12-dien-1-ol: Another dienol with double bonds at different positions.

Hexadeca-11,13-dien-1-ol: A similar compound with a longer carbon chain.

Dodeca-11,13-dien-1-ol: A shorter chain analog with similar functional groups.

Uniqueness: Tetradeca-11,13-dien-1-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical and biological properties. Its role as a pheromone in insect communication sets it apart from other similar compounds .

Biologische Aktivität

Tetradeca-11,13-dien-1-ol is a long-chain unsaturated alcohol with significant biological activity, particularly noted for its roles in pheromone communication in insects and potential therapeutic applications. This article delves into the compound's biological properties, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two double bonds located at the 11th and 13th positions of the tetradecane chain. This structural configuration influences its reactivity and interactions with biological systems.

1. Pheromone Communication

This compound plays a crucial role in the chemical communication of certain insects. It is particularly recognized as a sex pheromone in moth species, facilitating mate attraction. Research indicates that compounds like this compound can significantly enhance mating success by attracting males to females during their reproductive cycles.

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these organisms suggest a potential use in developing natural antimicrobial agents .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus cereus | 12 |

| Candida albicans | 10 |

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation. This activity suggests potential therapeutic applications in inflammatory diseases .

4. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity. Studies employing various assays (e.g., DPPH and FRAP methods) have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in biological systems .

Case Study 1: Insect Attraction

In a controlled study examining the attraction of male moths to female pheromones, researchers found that the presence of this compound significantly increased male captures in traps. This finding underscores its importance in ecological interactions and pest management strategies .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study reported an MIC value lower than many conventional antibiotics, highlighting its potential as an alternative treatment option .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

Pheromone Activity : It binds to olfactory receptors in insects, triggering behavioral responses essential for reproduction.

Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits key metabolic pathways.

Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation by downregulating cytokine production.

Eigenschaften

IUPAC Name |

tetradeca-11,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJYRTCQWWUNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336538 | |

| Record name | E-11,13-Tetradecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80625-44-1 | |

| Record name | E-11,13-Tetradecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.